Merucathinone
Description
Contextualization within Natural Products Chemistry Research
Natural products chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical compounds from natural sources. nih.gov These compounds often possess unique and complex chemical structures that provide a basis for the development of new therapeutic agents and other valuable chemicals. rsc.org Merucathinone belongs to the broad class of natural products known as alkaloids, which are characterized by the presence of a nitrogen atom in a heterocyclic ring. nih.gov
Within the chemical profile of Catha edulis, this compound is classified as a phenylpentenylamine alkaloid. scite.ainih.gov This distinguishes it from the more well-known and abundant phenylpropylamine alkaloids found in the same plant, such as cathinone (B1664624), cathine (B3424674), and norephedrine. nih.gov The study of minor alkaloids like this compound is crucial for a comprehensive understanding of a plant's chemical diversity and for the potential discovery of compounds with novel biological activities. The presence of different classes of alkaloids within a single plant species highlights the complexity of its biosynthetic machinery.
Table 1: Classification of Major and Minor Alkaloids in Catha edulis
| Alkaloid Class | Examples | Relative Abundance |
| Phenylpropylamines | Cathinone, Cathine, Norephedrine | High |
| Phenylpentenylamines | This compound, Pseudomerucathine, Merucathine (B1599416) | Low |
| Cathedulins | Various complex sesquiterpene alkaloids | Variable |
Historical Perspectives on this compound Investigation
The investigation of the chemical constituents of Catha edulis has a long history, with initial research focusing on the isolation and characterization of its most abundant psychoactive components. The discovery of this compound is a more recent development in the phytochemical analysis of this plant.
Current Research Landscape and Future Directions in this compound Studies
The current research landscape for this compound is characterized by a significant lack of focused studies. The majority of research on Catha edulis continues to center on the pharmacology and toxicology of cathinone and its derivatives. researchgate.netnih.gov As a result, specific data on the biosynthesis, pharmacology, and potential applications of this compound are largely unavailable in published scientific literature.
The limited understanding of this compound presents several opportunities for future research. Key areas that warrant investigation include:
Elucidation of the Biosynthetic Pathway: While the biosynthetic pathway of the phenylpropylamine alkaloids in Catha edulis is understood to originate from L-phenylalanine, the pathway leading to the formation of phenylpentenylamines like this compound has not been established. researchgate.netplos.org Future research could employ techniques such as isotopic labeling and transcriptomics to identify the enzymes and genes involved in its biosynthesis.
Chemical Synthesis and Pharmacological Screening: The total synthesis of this compound would provide a pure source of the compound, enabling detailed pharmacological studies. Such studies are necessary to determine if this compound possesses any unique biological activities, distinct from those of the more abundant alkaloids in khat.
Comparative Phytochemical Analysis: Further investigation into the distribution of this compound and other phenylpentenylamines across different Catha edulis cultivars and geographical locations could provide valuable insights into the plant's chemodiversity and the factors that influence the production of these minor alkaloids.
Table 2: Potential Future Research Areas for this compound
| Research Area | Key Objectives | Potential Impact |
| Biosynthesis | Identify precursor molecules and enzymatic steps. | Understanding of plant metabolic pathways. |
| Chemical Synthesis | Develop a reliable method for laboratory synthesis. | Enables pharmacological research. |
| Pharmacology | Investigate interactions with biological targets. | Discovery of potential new biological activities. |
| Phytochemistry | Quantify presence in various Catha edulis strains. | Insights into plant chemodiversity. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E,4S)-4-amino-1-phenylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(12)11(13)8-7-10-5-3-2-4-6-10/h2-9H,12H2,1H3/b8-7+/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWKEKBMGMURNX-FLOXNTQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)/C=C/C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107638-80-2 | |
| Record name | Merucathinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107638802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Merucathinone Isolation and Characterization Methodologies in Academic Research
Extraction and Purification Methodologies for Merucathinone
The isolation of this compound from Catha edulis requires a multi-step process involving initial extraction from the plant material followed by purification to obtain the compound in a pure form suitable for structural elucidation and further studies.
Chromatographic Separation Techniques in this compound Isolation
High-Performance Liquid Chromatography (HPLC) has been a important technique in the separation of the complex mixture of alkaloids present in khat leaves, including this compound. nih.gov While specific protocols optimized exclusively for this compound are not extensively detailed in publicly available literature, the methods developed for the broader class of "khatamines," which includes both phenylpropylamines and phenylpentenylamines, provide a foundational approach. nih.gov
Initial sample preparation typically involves the extraction of fresh or dried khat leaves with a suitable solvent. One established method involves a fast and simple procedure based on matrix solid-phase dispersion for the extraction of psychoactive phenylpropylamino alkaloids. researchgate.net This is followed by chromatographic separation.
A study by Geisshüsler and Brenneisen in 1987 analyzed the content of both phenylpropyl and phenylpentenyl khatamines in Catha edulis from various origins using HPLC, indicating the utility of this technique for separating these closely related compounds. nih.gov Though the exact parameters for this compound were not specified, HPLC methods for related alkaloids like cathinone (B1664624) often utilize reversed-phase columns with acidic mobile phases. For instance, a method for the major khat alkaloids used a mobile phase consisting of aqueous phosphoric acid and aqueous acetonitrile (B52724) in a gradient profile. nih.gov
Table 1: General Chromatographic Approaches for Khat Alkaloids
| Technique | Stationary Phase | Mobile Phase Example | Detection | Reference |
|---|---|---|---|---|
| HPLC | C18 Reversed-Phase | Gradient of aqueous phosphoric acid and acetonitrile | Diode-Array Detection (DAD) | nih.gov |
| TLC | Silica Gel | Not specified for this compound | Not specified for this compound | scribd.com |
It is important to note that the optimization of these chromatographic conditions is crucial for the successful isolation of the less abundant this compound from the more prevalent alkaloids like cathinone and cathine (B3424674).
Spectroscopic Characterization Approaches for this compound
Mass Spectrometry (MS) would be employed to determine the molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide valuable information about the different structural components of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy , including 1H NMR, 13C NMR, and various 2D NMR experiments (such as COSY, HSQC, and HMBC), would be essential for determining the precise connectivity of atoms and the stereochemistry of the molecule. This would allow for the definitive identification of the phenylpentenylamine backbone and the positions of any functional groups.
While specific data for this compound is scarce, the general principles of these techniques are well-established for the analysis of small organic molecules. nih.govnih.govresearchgate.net
Biosynthetic Origin Research of this compound
The biosynthesis of this compound in Catha edulis is an area of ongoing scientific inquiry. Research into the formation of related alkaloids provides a framework for postulating the pathway to this unique phenylpentenylamine.
Investigation of this compound Precursors in Botanical Sources
The biosynthesis of phenethylamine-derived alkaloids in plants, including those in Catha edulis, is generally understood to begin with the amino acid L-phenylalanine. wikipedia.org This precursor undergoes a series of enzymatic reactions to form the basic carbon skeleton of these compounds.
For the more common phenylpropylamino alkaloids like cathinone, the pathway is believed to involve the conversion of L-phenylalanine. However, the extension of the side chain to the pentenyl structure found in this compound suggests a divergence from this pathway. The specific intermediates that lead to the five-carbon side chain of this compound have not yet been definitively identified in the scientific literature. Further research involving isotopic labeling studies would be necessary to trace the metabolic fate of potential precursors within the khat plant.
Enzymatic Pathways in this compound Biosynthesis
The specific enzymes responsible for the biosynthesis of this compound have not been characterized. However, based on the proposed biosynthetic logic for other plant alkaloids, a series of enzyme classes are likely involved. These could include decarboxylases, hydroxylases, aminotransferases, and potentially enzymes capable of carbon-carbon bond formation to extend the side chain.
The biosynthesis of tropane (B1204802) alkaloids, for example, involves a complex series of enzymatic steps starting from amino acids. nih.gov While structurally different, the general principles of enzymatic catalysis in alkaloid formation are conserved. The elucidation of the enzymatic machinery behind this compound synthesis would require techniques such as transcriptomics to identify candidate genes, followed by heterologous expression and in vitro assays to confirm enzyme function.
Synthetic Methodologies and Chemical Modifications of Merucathinone
Total Synthesis Approaches for Merucathinone and Analogues
Published literature specifically detailing the total synthesis of this compound or its analogues was not identified in the reviewed search results. Total synthesis typically involves the construction of a complex molecule from simpler, readily available starting materials. While general strategies for natural product synthesis are well-established, no specific routes for this compound have been reported rsc.org20.210.105ysu.am.
Stereoselective Synthesis Strategies for this compound
Stereoselective synthesis is crucial for obtaining enantiomerically pure compounds, which often exhibit distinct biological activities compared to their racemic mixtures. Strategies such as asymmetric catalysis, chiral auxiliaries, and enzymatic methods are employed for various natural products mdpi.comub.eduthieme.de. However, specific stereoselective synthesis strategies tailored for this compound were not found in the available literature. The absence of such research may be linked to the compound's presumed limited biological activity.
Novel Chemical Reaction Development for this compound Scaffolds
The concept of a "scaffold" in medicinal chemistry refers to a core molecular structure that can be systematically modified to create libraries of related compounds for drug discovery lifechemicals.com. These modifications aim to optimize biological activity and pharmacokinetic properties. While the general principles of scaffold-based drug design and chemical modifications are widely applied lifechemicals.comfrontiersin.org, no novel chemical reactions specifically developed for this compound scaffolds have been identified in the reviewed literature.
Derivatization and Analogue Design in this compound Research
Derivatization and analogue design are fundamental to Structure-Activity Relationship (SAR) studies, which explore how chemical structure influences biological function mesamalaria.orgresearchgate.net. These studies typically involve synthesizing a series of compounds with systematic structural variations to identify key features responsible for activity and to optimize desired properties. Given that this compound is not believed to possess significant biological activity, there is a lack of reported research focused on its derivatization or the design of analogues for SAR studies.
Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery mesamalaria.orgresearchgate.netcas.orgnih.gov. These studies involve synthesizing and testing various analogues to understand how structural modifications impact biological effects. However, no specific published studies detailing the design and synthesis of this compound analogues for SAR investigations were found. This absence likely reflects the limited reported bioactivity of this compound, which typically serves as the starting point for such optimization efforts.
Investigation of this compound Conjugates and Metabolites
Understanding how a compound is metabolized and conjugated within biological systems is critical for elucidating its fate and effects in vivo nih.govnih.govmdpi.comfrontiersin.orgdiva-portal.org. Metabolic profiling often involves identifying phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation, glutathione (B108866) conjugation) metabolites. However, no specific investigations into the conjugates or metabolites of this compound were identified in the reviewed literature.
Data Tables:
No quantitative data pertaining to the synthesis, derivatization, or metabolite profiling of this compound was found in the reviewed search results, precluding the creation of data tables.
Compound List:
this compound
Advanced Analytical Techniques for Merucathinone Detection and Quantification in Research Matrices
Chromatographic-Mass Spectrometric Methods for Merucathinone Analysis
Chromatographic techniques are vital for separating this compound from other compounds in complex matrices, while mass spectrometry provides definitive identification and quantification.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) in this compound Research
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful combination for the analysis of this compound. HPLC excels at separating compounds based on their differential interactions with a stationary phase, allowing for the isolation of this compound from the intricate mixture of phytochemicals present in Catha edulis mdma.ch. HPLC coupled with photodiode array (PDA) detection has been employed for its identification acs.org. More advanced hyphenated techniques such as HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) are particularly valuable for the precise quantification of this compound and other khat constituents in biological and plant samples, offering enhanced sensitivity and selectivity uib.no. Furthermore, research into chiral separation of related cathinone (B1664624) derivatives using HPLC with chiral stationary phases indicates the potential for enantioselective analysis of this compound, which is critical given its stereochemistry researchgate.net. Capillary Electrophoresis (CE) with cyclodextrins has also proven effective for the analysis of trace levels of phenylpentenylamines, including this compound biocrick.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique in forensic and phytochemical analysis due to its robustness and high reliability in compound identification psu.edu. While this compound itself might not be highly volatile, GC-MS is instrumental in identifying volatile metabolites or derivatives of this compound, or in analyzing samples where derivatization can enhance volatility and chromatographic performance psu.edu. GC-MS has been extensively used to identify and quantify various alkaloids in Catha edulis, including cathinone, cathine (B3424674), and norephedrine, and is applicable to related compounds like this compound acs.orgpsu.eduuib.nomdma.chnih.govresearchgate.net. The combination of GC with Infrared (IR) spectroscopy (GC-IR) offers complementary structural information, further aiding in the identification of complex compounds researchgate.net. GC-MS also plays a role in the indirect chiral separation of related compounds researchgate.net.
Spectroscopic Methods for this compound Detection
Spectroscopic techniques provide critical information about the molecular structure and functional groups of this compound, serving as complementary methods to chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of compounds like this compound. Techniques such as proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide detailed information about the arrangement of atoms, functional groups, and stereochemistry within the molecule d-nb.infochemfaces.comresearchgate.net. NMR has been instrumental in the structural elucidation and confirmation of this compound and other alkaloids found in khat aadhj.org.saacs.orgd-nb.inforesearchgate.netscribd.com. The availability of NMR data that is consistent with the known structure aids in the definitive identification of this compound in research samples chemfaces.com. NMR spectroscopy is also recognized for its ability to provide quantitative data on degradation products and structural changes over time, making it valuable in stability studies sepscience.com.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Analysis
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify characteristic functional groups present in this compound, such as carbonyl (C=O) and amine (N-H) groups, and unsaturation (C=C) researchgate.netup.ac.zaup.ac.za. This technique provides a molecular fingerprint that can aid in compound identification.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum technologynetworks.comwikipedia.org. This method is valuable for identifying chromophores within a molecule and can be used for quantitative analysis based on the Beer-Lambert law, provided the compound exhibits significant absorption in the UV-Vis range sepscience.comtechnologynetworks.comwikipedia.org. UV-Vis spectrophotometers are widely employed for identifying and quantifying various compounds in diverse samples, including chemical research technologynetworks.comwikipedia.orgthermofisher.com.
Emerging Analytical Platforms for this compound Research
The field of analytical chemistry is continuously evolving, with new platforms and hyphenated techniques offering enhanced capabilities for the analysis of complex natural products. For this compound research, these include advanced mass spectrometry techniques like LC-MS/MS and GC-MS/MS, which provide superior sensitivity and specificity for trace analysis uib.noresearchgate.net. Chiral separation techniques, such as enantioselective HPLC and CE, are crucial for distinguishing stereoisomers, which is relevant for compounds like this compound researchgate.netbiocrick.comuni-freiburg.de. Multidimensional chromatography and the application of chemometrics for data analysis are also emerging as powerful tools for resolving complex mixtures and identifying patterns in large datasets, relevant for comprehensive phytochemical profiling magnusgroup.orgiscientific.org.
Compound List:
this compound
Pharmacological Mechanisms of Merucathinone in Preclinical Models
In Vitro Pharmacological Characterization of Merucathinone
The in vitro characterization of this compound aims to elucidate its direct interactions with biological targets, cellular pathways, and enzymatic activities under controlled laboratory conditions. However, detailed studies focusing exclusively on this compound are not extensively reported in the reviewed literature.
Receptor Binding and Ligand-Interaction Studies of this compound
While specific receptor binding affinities or detailed ligand-interaction studies focusing solely on this compound are not extensively detailed in the reviewed literature [e.g., 11, 20, 25, 31, 33], this compound belongs to the phenylalkylamine class of compounds. Phenylalkylamines are generally known to interact with monoamine neurotransmitter systems, including dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters and receptors mdpi.commdpi.commdpi.com. These interactions can involve binding to transporter proteins, thereby modulating neurotransmitter reuptake, or interacting with postsynaptic receptors. However, research suggests that this compound, alongside other phenylpentenylamines such as merucathine (B1599416) and pseudomerucathine, contributes less significantly to the stimulant effects of khat when compared to cathinone (B1664624) researchgate.netsemanticscholar.org. Therefore, while its chemical structure suggests potential interactions with monoamine systems, specific quantitative data on this compound's receptor binding profile is limited.
Cellular Pathway Modulation by this compound in Cultured Systems
Enzyme Activity Modulation by this compound in In Vitro Assays
Preclinical Neurobiological Investigations of this compound
Preclinical neurobiological investigations explore the effects of compounds on the nervous system using animal models and cellular systems. For this compound, these investigations are largely inferred from studies on khat as a whole or its principal alkaloids.
Neurophysiological Effects of this compound in Preclinical Models
Data Table: Summary of this compound's Pharmacological Characterization
Given the scarcity of specific quantitative pharmacological data for this compound in the reviewed literature, the following table summarizes its classification and reported presence in khat, highlighting the limited scope of detailed research findings.
| Feature | Description | Relevant Sources |
| Chemical Classification | Phenylalkylamine alkaloid; specifically identified as a phenylpentenylamine. | mdpi.comresearchgate.netsemanticscholar.orgscite.ai |
| Presence in Catha edulis | Identified as a constituent present in the leaves of Catha edulis (khat). | mdpi.comresearchgate.netsemanticscholar.orgscite.aiusm.my |
| Contribution to Khat Effects | Generally considered to contribute less to the overall stimulant effects of khat compared to cathinone. | researchgate.netsemanticscholar.org |
| Specific Receptor Binding | Detailed in vitro receptor binding affinities and ligand-interaction studies specifically for this compound are not extensively reported. | Limited data |
| Cellular Pathway Modulation | Specific modulation of cellular pathways by this compound in cultured systems has not been detailed in available literature. | Limited data |
| Enzyme Activity Modulation | In vitro enzyme activity modulation data for this compound is not readily available. | Limited data |
| Neurotransmitter Interaction | Potential interaction with monoamine systems is inferred from its chemical class, but specific preclinical data is limited. | mdpi.commdpi.commdpi.com |
| Neurophysiological Effects | Specific neurophysiological effects in preclinical models have not been extensively documented for this compound. | Limited data |
Compound Table:
this compound
Cathinone
Norephedrine
Phenylalkylamine
Phenylpentenylamine
Merucathine
Pseudomerucathine
Structure Activity Relationship Sar Studies of Merucathinone and Its Analogues
Elucidation of Methcathinone (B1676376) Structural Determinants for Biological Activity
SAR studies aim to identify how modifications to a molecule's structure influence its biological activity. nih.gov For synthetic cathinones, research has focused on understanding how changes to the core phenethylamine (B48288) scaffold affect interactions with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov These compounds can act as either transporter substrates (releasing agents) or inhibitors (reuptake blockers), and subtle structural changes can significantly alter this mechanism of action and selectivity. nih.govresearchgate.net
Identification of Key Pharmacophoric Features of Methcathinone
The biological activity of methcathinone and its analogues is determined by several key pharmacophoric features. The fundamental structure consists of a phenethylamine core with a ketone group at the beta (β) carbon and an alkyl group at the alpha (α) carbon. wikipedia.org The primary features influencing activity are:
The Aromatic Ring: This feature allows for various substitutions that can modulate potency and transporter selectivity. The position of the substituent (e.g., para-, meta-, or ortho-) is crucial. researchgate.net
The β-Keto Group: The presence of this carbonyl group is a defining characteristic of cathinones. Its oxidation state compared to the hydroxyl group in analogues like cathine (B3424674) is a key determinant of stimulant potency. nih.gov
The α-Alkyl Group: An α-methyl group is characteristic of methcathinone. The size of this substituent can influence whether the compound acts as a transporter substrate or inhibitor. nih.gov
The Amino Group: The nature of the substituent(s) on the terminal nitrogen atom significantly impacts activity. N-methylation of cathinone (B1664624) to form methcathinone, for instance, enhances stimulant potency. nih.gov Further modification, such as incorporating the nitrogen into a pyrrolidine (B122466) ring, tends to shift the activity from a releasing agent to a reuptake inhibitor. nih.gov
Impact of Substituent Modifications on Methcathinone Biological Effects
Systematic modifications of the methcathinone structure have revealed clear SAR trends, particularly concerning substitutions on the aromatic ring and the N-terminus.
Aromatic Ring Substitution: Research has shown that adding substituents to the para-position (4-position) of the phenyl ring on methcathinone significantly impacts its selectivity for DAT versus SERT. nih.gov A detailed SAR study by Bonano, Sakloth, and colleagues demonstrated that increasing the steric bulk of the para-substituent shifts the compound's activity from being DAT-selective to more SERT-selective. nih.govshulginresearch.net For example, methcathinone itself is a potent and selective dopamine-releasing agent. However, the addition of progressively larger groups at the 4-position, such as methyl (mephedrone), ethyl, bromo, or trifluoromethyl, increases potency at SERT. nih.gov
| Compound | 4-Position Substituent | DAT Release (EC50, nM) | SERT Release (EC50, nM) | DAT/SERT Selectivity Ratio |
| Methcathinone | -H | 35 | >10,000 | >286 |
| 4-Methylmethcathinone (Mephedrone) | -CH3 | 50 | 134 | 2.7 |
| 4-Ethylmethcathinone | -CH2CH3 | 114 | 148 | 1.3 |
| 4-Bromomethcathinone | -Br | 225 | 118 | 0.5 |
| 4-Trifluoromethylmethcathinone | -CF3 | 1,123 | 82 | 0.07 |
This table is generated based on data presented in studies by Bonano et al. (2015). The DAT/SERT selectivity ratio is calculated based on relative substrate potency. nih.gov
This shift towards SERT activity with bulkier para-substituents is a critical finding, as it suggests that the clandestine synthesis of new analogues can produce compounds with significantly different pharmacological profiles. nih.govacs.org
N-Alkyl and α-Alkyl Group Modifications: The nature of the N-alkyl substituent profoundly influences the mechanism of action. Simple N-methylation (as in methcathinone) is associated with potent releasing activity. nih.gov However, incorporating the nitrogen into a pyrrolidine ring, as seen in pyrovalerone analogues, typically results in potent reuptake inhibitors rather than releasing agents. nih.govnih.gov The size of the α-substituent also plays a role; lengthening the α-alkyl chain can impact potency at DAT. nih.gov For instance, removing the α-methyl group from methcathinone results in a decrease in DAT potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Methcathinone Derivatives
QSAR studies attempt to statistically correlate the chemical structure of compounds with their biological activity. researchgate.net For synthetic cathinones, these models are valuable tools for predicting the pharmacological properties of newly emerging analogues. acs.org
Development of Predictive QSAR Models for Methcathinone Activity
Predictive QSAR models have been developed for para-substituted methcathinone analogues. These models use physicochemical parameters of the substituents—such as steric (Es), electronic (σp), and lipophilic (πp) constants—to predict biological outcomes. shulginresearch.net A key finding from these analyses is that the steric bulk of the para-substituent is a primary determinant of transporter selectivity. shulginresearch.netacs.org
A significant correlation was identified between the steric parameter (Es) of the para-substituents and both the in vitro DAT vs. SERT selectivity and the in vivo behavioral effects in animal models. shulginresearch.net Specifically, analogues with smaller, less sterically demanding para-substituents tend to be DAT-selective releasers, while those with larger, bulkier substituents are more SERT-selective. nih.govshulginresearch.net These QSAR models provide a quantitative framework for forecasting the effects of new, unstudied methcathinone derivatives based solely on their chemical structure. nih.gov
Computational Chemistry Approaches in Methcathinone SAR Studies
Computational chemistry has become an essential tool for investigating the SAR of synthetic cathinones at an atomic level. tandfonline.com Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the interactions between cathinone derivatives and the three-dimensional structures of monoamine transporters. nih.govresearchgate.net
These computational approaches help to:
Identify Binding Poses: Molecular docking predicts the preferred orientation of a cathinone analogue within the binding pocket of a transporter protein, such as DAT or SERT. tandfonline.com Studies have identified key amino acid residues (e.g., Phe76, Asp79, Tyr156 in hDAT) that form crucial interactions with these ligands. nih.gov
Explain Selectivity: By comparing the binding modes of different analogues, researchers can rationalize why certain structural modifications lead to enhanced selectivity for one transporter over another. For example, the binding pocket of SERT is known to accommodate bulkier substituents more readily than DAT, which aligns with the experimental SAR and QSAR data for para-substituted methcathinones. acs.org
Validate Experimental Findings: MD simulations can assess the stability of the ligand-transporter complex over time, providing further validation for docking results and helping to understand the dynamic nature of these interactions. researchgate.net
Together, these computational methods provide detailed insights that complement experimental SAR and QSAR studies, aiding in a more profound understanding of how synthetic cathinones exert their biological effects. tandfonline.comresearchgate.net
Merucathinone Metabolic Pathways in Preclinical Systems
In Vitro Metabolic Fate of Merucathinone
In vitro metabolic studies, which are conducted in a controlled laboratory setting outside of a living organism, are fundamental to early-stage drug discovery and toxicological assessment. nih.gov These experiments provide initial insights into how a compound is processed by the body's metabolic machinery.
Hepatic Microsomal Metabolism of this compound
Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells (hepatocytes) and contain a high concentration of drug-metabolizing enzymes. springernature.comresearchgate.net They are a standard tool used to investigate the hepatic clearance of compounds. nih.gov Incubating a compound with liver microsomes in the presence of necessary cofactors, such as NADPH, allows researchers to identify the primary metabolites formed through oxidative processes. nih.govpharmaron.com However, no published data exists from studies where this compound was incubated with human, rat, or mouse liver microsomes. Therefore, its metabolic stability, intrinsic clearance, and the structures of any potential metabolites formed in this system are currently unknown.
Enzyme Systems Involved in this compound Biotransformation (e.g., Cytochrome P450)
The Cytochrome P450 (CYP450) superfamily of enzymes is the primary system responsible for catalyzing Phase I metabolic reactions, particularly oxidation, reduction, and hydrolysis. fiveable.meresearchgate.netnih.gov These enzymes play a crucial role in the metabolism of a vast array of drugs and other foreign compounds. mdpi.commdpi.com Identifying which specific CYP450 isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) are involved in a compound's metabolism is vital for predicting potential drug-drug interactions. nih.gov Without experimental data from studies using recombinant CYP enzymes or specific chemical inhibitors in microsomal incubations, it is not possible to identify the specific enzyme systems responsible for the biotransformation of this compound.
In Vivo Metabolic Pathways of this compound in Animal Models
In vivo studies, conducted in living organisms such as rats or mice, are essential for understanding the complete metabolic profile of a compound, including absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov
Identification of Major this compound Metabolites in Biological Fluids
Following administration of a compound to an animal model, biological fluids like blood, plasma, urine, and feces are collected and analyzed to identify and quantify the parent drug and its metabolites. frontiersin.orgnih.gov This analysis provides a clear picture of how the compound is processed and eliminated by a complete biological system. As no in vivo preclinical studies on this compound have been reported, there is no information available regarding the identity of its major metabolites in any biological fluids.
Elucidation of Phase I and Phase II Metabolic Reactions of this compound
Phase I reactions introduce or expose functional groups on the parent molecule, often preparing it for Phase II reactions. longdom.orgfiveable.me Phase II reactions involve the conjugation of the compound or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate), which significantly increases water solubility and facilitates excretion. mdpi.comlongdom.org Without the identification of metabolites from in vitro or in vivo experiments, the specific Phase I (e.g., hydroxylation, N-dealkylation, reduction) and Phase II (e.g., glucuronidation, sulfation) reactions that this compound may undergo remain entirely speculative.
Interplay Between this compound Metabolism and Pharmacological Activity
General Principles: Influence of Metabolic Biotransformation on a Compound's Bioactivity
Biotransformation is the process by which the body chemically alters foreign compounds (xenobiotics), such as drugs or other chemicals. This process is primarily carried out by enzymes in the liver and other tissues. The primary purpose of biotransformation is to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be more easily excreted from the body in urine or bile.
Metabolic biotransformation can have several effects on the bioactivity of a compound:
Detoxification: In many cases, metabolism converts a pharmacologically active or toxic compound into an inactive and non-toxic metabolite. This is a crucial defense mechanism.
Bioactivation: Conversely, some compounds are metabolically converted into more active or toxic forms. This process is known as bioactivation, and the resulting reactive metabolites can be responsible for adverse effects.
Formation of Active Metabolites: An administered drug (a "prodrug") may be inactive until it is metabolized into its active form. In other cases, an active drug may be metabolized into other compounds that also have pharmacological activity.
The specific enzymes involved, such as the cytochrome P450 (CYP) family, and the chemical structure of the compound determine the exact metabolic pathways and the nature of the resulting metabolites.
General Principles: Metabolic Interactions of Alkaloids
When two or more compounds are present in the body simultaneously, they can influence each other's metabolism. This is a significant consideration in poly-drug use or when a drug is taken with certain foods or herbal products. These interactions often occur at the level of the metabolic enzymes.
For alkaloids, which are a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, metabolic interactions can occur through several mechanisms:
Enzyme Inhibition: One alkaloid can inhibit the activity of an enzyme that is responsible for metabolizing another alkaloid. This can lead to decreased metabolism and clearance of the second alkaloid, resulting in higher and more prolonged plasma concentrations, which may increase the risk of toxicity.
Enzyme Induction: Conversely, an alkaloid can induce the expression of a metabolic enzyme, leading to faster metabolism of another alkaloid that is a substrate for that enzyme. This can result in lower plasma concentrations and potentially reduced efficacy of the second alkaloid.
Competition for Enzymes: If two alkaloids are metabolized by the same enzyme, they may compete for the active site of that enzyme. This can lead to a slower rate of metabolism for both compounds.
Understanding these potential interactions is critical for predicting the pharmacological and toxicological effects of co-administered substances.
Societal Impact and Academic Research Implications of Merucathinone
Merucathinone in the Context of Global Research Trends on Natural Products
The broader research on khat's chemical profile is driven by its widespread use as a recreational substance in East Africa and the Arabian Peninsula and its increasing availability worldwide. mdpi.com Understanding the full spectrum of its psychoactive components, including minor alkaloids like this compound, is crucial for public health and for developing a comprehensive understanding of the plant's effects.
Contributions of this compound Research to Scientific Breakthroughs
Direct scientific breakthroughs attributed solely to this compound research are not extensively documented, largely due to its status as a minor and less potent constituent of khat. nih.govscite.ai However, the study of the broader class of cathinones, to which this compound belongs, has contributed significantly to our understanding of the neuropharmacology of psychostimulants.
Research on cathinone (B1664624) and its synthetic derivatives has elucidated mechanisms of action related to dopamine (B1211576) and other neurotransmitter systems in the brain. nih.govmdpi.com These studies have provided valuable insights into the structure-activity relationships of psychoactive compounds, informing the development of new therapeutic agents and a better understanding of addiction. While not a direct breakthrough from this compound, the analytical methods developed to identify and quantify the various alkaloids in khat have advanced the field of natural product chemistry. researchgate.net
Ethical Considerations in this compound and Khat-Related Research
Research involving psychoactive substances derived from natural products like khat necessitates careful ethical consideration. The primary psychoactive components of khat, cathinone and cathine (B3424674), are controlled substances in many countries. mdpi.comeuropa.eu While khat itself is not under international control, its legal status varies globally. mdpi.comeuropa.eu This legal landscape creates complexities for researchers conducting studies on any of its constituents, including this compound.
Ethical research in this area requires ensuring informed consent from participants, particularly in studies involving human subjects who may be vulnerable. There is also a responsibility to accurately communicate the potential risks and benefits of the substances being studied. Furthermore, the cultural significance of khat in many communities must be respected, and research should be conducted in a way that avoids stigmatization.
Academic Dissemination and Collaborative Research on this compound
The dissemination of research findings on this compound is primarily situated within the broader context of scholarly work on khat and synthetic cathinones.
Review Articles and Scholarly Publications on this compound
Comprehensive review articles focusing solely on this compound are scarce. Instead, information about this compound is typically found within broader reviews of the chemistry, pharmacology, and toxicology of khat. nih.govmdpi.com These publications serve to collate existing knowledge and identify gaps for future research. Scholarly articles that do mention this compound often do so in the context of identifying the full chemical profile of different khat varieties. nih.govnih.govscite.ai
The table below summarizes the nature of scholarly publications that reference this compound.
| Publication Type | Focus | Key Information on this compound |
| Review Articles on Khat | Comprehensive overview of Catha edulis, including its history, chemistry, pharmacology, and societal impact. | Identification as a minor phenylpentenylamine alkaloid. nih.govnih.govscite.aimdpi.com |
| Analytical Chemistry Studies | Development of methods for the identification and quantification of alkaloids in khat samples. | Mentioned as one of the many constituents detected. researchgate.net |
| Pharmacological Studies of Khat | Investigation of the overall psychoactive effects of khat extracts. | Acknowledged as a constituent, but with minor contribution to effects. nih.gov |
International Collaborations and Research Networks in this compound Studies
Specific international collaborations and research networks dedicated exclusively to the study of this compound are not prominent in the scientific literature. However, the broader field of research into khat and synthetic cathinones involves extensive international cooperation. These networks bring together researchers from various disciplines, including chemistry, pharmacology, toxicology, and public health, to address the multifaceted issues surrounding these substances. Such collaborations are essential for sharing data, standardizing research methodologies, and developing a global understanding of the use and effects of these compounds.
Future Research Directions and Methodological Innovations in this compound Science
Future research on this compound is likely to be driven by advancements in analytical techniques and a growing interest in understanding the synergistic effects of the various compounds in the khat plant.
Future pharmacological studies could explore the specific interactions of this compound with neurotransmitter receptors and transporters, even if its individual potency is low. There is also potential for investigating the synergistic or antagonistic effects of this compound when combined with other khat alkaloids. Such research could provide a more nuanced understanding of the plant's complex pharmacology. Further research into the toxicology of individual and combined khat alkaloids is also warranted to fully assess any potential health risks. nih.govmdpi.com
The table below outlines potential future research directions.
| Research Area | Focus | Potential Methodological Innovations |
| Pharmacology | Elucidating the specific mechanism of action of this compound. | In vitro receptor binding assays, in vivo microdialysis. |
| Toxicology | Assessing the potential long-term health effects of this compound. | Chronic animal studies, cell-based toxicity assays. |
| Analytical Chemistry | Developing more sensitive methods for detecting and quantifying this compound. | Liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgnih.gov |
| Synergistic Effects | Investigating the interaction of this compound with other khat alkaloids. | Combination drug studies in cellular and animal models. |
Application of Advanced Computational Methods in this compound Research
Quantum mechanical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to perform comprehensive analyses of this compound's structure. kean.edu These methods can determine the low-energy conformations of the molecule in both gas and solution phases. kean.edu Understanding the stable conformations is a critical first step, as the three-dimensional shape of the molecule dictates how it fits into the binding sites of proteins. kean.edu For instance, computational studies on cathinone and its metabolites have successfully identified their stable conformers and the rotational transition states that connect them. kean.edu
Molecular docking is another powerful computational technique used to study the interaction between a ligand, such as this compound, and a protein. kean.edu This method predicts the preferred orientation of the molecule when it binds to a target receptor, such as the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov By simulating the binding process, researchers can identify key amino acid residues that stabilize the interaction and calculate the binding energy, which provides an estimate of the binding affinity. kean.edu Natural Bond Orbital (NBO) analyses can further complement these findings by examining the electronic interactions and charge transfer between the ligand and the protein's active site. kean.edu
The data generated from these computational methods are crucial for building Structure-Activity Relationship (SAR) models. acs.org SAR studies help to explain how modifications to the chemical structure of this compound, such as substitutions on the aromatic ring or alterations to the alkyl chain, might affect its potency and selectivity for different monoamine transporters. acs.org
Below is a data table summarizing the application of various computational methods in the hypothetical research of this compound.
| Computational Method | Objective in this compound Research | Key Outputs | Potential Insights |
|---|---|---|---|
| Density Functional Theory (DFT) | Determine stable molecular structures and electronic properties. kean.edu | Low-energy conformers, molecular electrostatic potential maps, computed IR spectra. kean.edu | Understanding of molecular stability, reactivity sites, and vibrational modes. kean.edu |
| Molecular Docking | Predict binding orientation and affinity to biological targets (e.g., DAT, SERT). kean.edu | Binding poses, scoring functions (binding energy), key interacting amino acid residues. kean.edu | Elucidation of the mechanism of action and receptor selectivity. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the this compound-receptor complex over time. nih.gov | Conformational changes, stability of binding, free energy of binding. | Insights into the flexibility of the binding pocket and the stability of the ligand-protein interaction. |
| Natural Bond Orbital (NBO) Analysis | Analyze charge distribution and donor-acceptor interactions within the binding site. kean.edu | Stabilizing energy contributions, charge transfer details. kean.edu | Detailed understanding of the electronic nature of the intermolecular forces driving the binding. kean.edu |
Emerging Technologies for this compound Investigation
The investigation of novel psychoactive substances (NPS) like this compound is continually challenged by the rapid emergence of new analogues designed to circumvent legislation. tandfonline.com Consequently, forensic and analytical sciences are driven to develop and adopt emerging technologies that offer greater speed, sensitivity, and specificity for the detection and characterization of these compounds in various matrices. tandfonline.comnih.gov
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), represents a significant advancement over traditional mass spectrometry techniques. tandfonline.com Methods like LC-QTOF-MS (Quadrupole Time-of-Flight) and LC-Orbitrap-MS allow for the simultaneous targeted quantification and non-targeted screening of substances. This is highly advantageous as it enables the retrospective analysis of data for newly identified cathinone derivatives without needing to re-run samples. tandfonline.com The high mass accuracy of these instruments facilitates the confident identification of this compound and its metabolites, even in complex biological samples like blood and urine. researchgate.net
Another area of technological advancement is in sample preparation. Miniaturized and environmentally friendly extraction techniques are being developed to improve efficiency and reduce solvent consumption. An example is the use of cork as a biosorbent in a dispersive solid-phase microextraction method, which has been successfully applied to the analysis of synthetic cathinones in postmortem blood. researchgate.net Such novel methods offer a greener alternative for sample clean-up prior to LC-MS/MS analysis. researchgate.net
The development of enantioselective analytical methods is also a critical emerging area. mdpi.com Since synthetic cathinones are chiral molecules, their enantiomers can exhibit different biological activities and potencies. mdpi.comresearchgate.net Advanced chromatographic techniques using chiral stationary phases are becoming more common to separate and quantify the individual enantiomers of cathinone derivatives. mdpi.com This is crucial for a complete toxicological and pharmacological assessment of this compound.
The following table details some of the emerging technologies and their potential application in the investigation of this compound.
| Emerging Technology | Application in this compound Investigation | Key Advantages | Data/Information Generated |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Identification and quantification in biological and seized samples. tandfonline.com | High mass accuracy, allows for retrospective data analysis, non-targeted screening. tandfonline.com | Accurate mass measurements, fragmentation patterns, quantitative concentration data. |
| Novel Sample Preparation Techniques (e.g., Cork-based dSPE) | Extraction and concentration of this compound from complex matrices like blood. researchgate.net | Environmentally friendly, reduced sample volume, high recovery rates. researchgate.net | Clean extracts for sensitive instrumental analysis. |
| Enantioselective Chromatography | Separation and quantification of this compound's enantiomers. mdpi.com | Provides information on the stereoisomeric composition, which is crucial for assessing biological activity. mdpi.comresearchgate.net | Concentrations of individual R- and S-enantiomers. |
| Artificial Intelligence/Machine Learning (AI/ML) | Analysis of large analytical datasets to identify new compounds and predict their properties. sbnsoftware.comoceantomo.com | Automated data analysis, predictive capabilities for unknown analogues, pattern recognition. sbnsoftware.com | Predicted analytical data, classification of unknown substances, trend analysis. |
Q & A
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with bootstrapping for error estimation. Assess goodness-of-fit via R² or Akaike Information Criterion (AIC). For multiplex assays, apply false discovery rate (FDR) corrections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
